molecular formula C19H20N2O4 B5791275 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid

4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid

Cat. No. B5791275
M. Wt: 340.4 g/mol
InChI Key: ZQTYQNAGLOQABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid, also known as EACA, is a synthetic amino acid derivative that has been widely used in scientific research. EACA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid works by inhibiting the activity of plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is a protease that breaks down fibrin, a protein involved in blood clotting. By inhibiting plasminogen activators, 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid can prevent the breakdown of fibrin and promote blood clotting.
Biochemical and Physiological Effects:
4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of fibrinolysis, modulation of gene expression, and regulation of cell proliferation and differentiation. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid in lab experiments is its ability to inhibit fibrinolysis, which can be useful in studying blood clotting and related processes. However, 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid can also have non-specific effects on cellular processes, which can complicate interpretation of experimental results.

Future Directions

There are many potential future directions for research involving 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid. One area of interest is the development of new drugs that target the plasminogen activation system, which could have applications in the treatment of thrombosis and other diseases. Another area of interest is the use of 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid in combination with other drugs or therapies to enhance their effectiveness. Further research is also needed to better understand the mechanisms of action of 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid and its effects on biological systems.

Synthesis Methods

4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid from starting materials, while enzymatic synthesis involves the use of enzymes to catalyze the formation of 4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid from precursor molecules.

Scientific Research Applications

4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid has been used extensively in scientific research, particularly in the fields of biochemistry and molecular biology. It has been shown to have a variety of effects on biological systems, including inhibition of fibrinolysis, modulation of gene expression, and regulation of cell proliferation and differentiation.

properties

IUPAC Name

4-[4-[(2-ethylphenyl)carbamoyl]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-13-5-3-4-6-16(13)21-19(25)14-7-9-15(10-8-14)20-17(22)11-12-18(23)24/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTYQNAGLOQABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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